1,3-Diolein-d66

Lipidomics Mass Spectrometry Quantitative Analysis

Accurate absolute quantification of 1,3-diolein in complex biological matrices is confounded by matrix effects, ion suppression, and sample preparation losses. Unlabeled standards co-elute with the analyte, making baseline correction impossible. 1,3-Diolein-d66 solves this directly: - Regiospecific deuterated analogue with identical chromatographic and extraction behavior to the endogenous target - Enables precise correction for analytical variability in LC-MS/MS methods for cell lysates, tissues, or fluids - Essential for validated lipidomics, metabolic flux studies, and pharmaceutical formulation impurity profiling

Molecular Formula C39H72O5
Molecular Weight 687.4 g/mol
Cat. No. B15575933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diolein-d66
Molecular FormulaC39H72O5
Molecular Weight687.4 g/mol
Structural Identifiers
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D,18D,19D,20D,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2
InChIKeyDRAWQKGUORNASA-LJTHRZGISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diolein-d66 Overview


1,3-Diolein-d66 (CAS 2692624-33-0) is a high-purity, stable isotope-labeled diacylglycerol (DAG) designed as an internal standard for mass spectrometry [1]. It is a regiospecific analog of endogenous 1,3-diolein, featuring perdeuteration of both oleoyl chains (d66) to provide a significant mass shift . This structural fidelity ensures near-identical physicochemical behavior to the native analyte during extraction, chromatography, and ionization, making it essential for correcting matrix effects and instrumental variability in quantitative lipid analysis .

Workflow Stable isotope-labeled internal standard (ISTD) for 1,3-diolein quantification
Selection Deuterium-labeled regiospecific diglyceride; corrects matrix effects and ion suppression
Use Context Lipidomics, metabolic flux, and diglyceride analytical method validation

Limitations of Unlabeled 1,3-Diolein


Quantitative accuracy in lipidomics is critically dependent on the use of an appropriate internal standard (IS). Unlabeled 1,3-diolein is indistinguishable from endogenous analyte, rendering it useless for MS quantification. Substituting with a different DAG isomer, such as a 1,2-diolein standard, introduces systematic error due to distinct chromatographic retention times and differential ion suppression in complex biological matrices [1]. Even other deuterated DAGs (e.g., 1,2-diolein-d5) cannot compensate for regiospecific extraction and ionization efficiencies, as the positional isomerism directly influences lipid-protein interactions and phase behavior, leading to analyte-specific recovery rates [2]. Only an exact isotopic analog like 1,3-diolein-d66 ensures co-elution and matched ionization efficiency for accurate, matrix-independent quantification [3].

Substitute Attempt
Risk to Quantification
Unlabeled 1,3-Diolein Identical chemical and physical behavior
Co-elution and mass overlap prevent analyte-ISTD discrimination; matrix effects and ionization variability may not be corrected, reducing accuracy.
1,2-Diolein (Structural Isomer) Non-identical retention and ionization
Chromatographic shift and differential extraction/ionization can introduce systematic bias; not a direct surrogate for 1,3-diolein ISTD.

Benchmarking 1,3-Diolein-d66


Isotopic Enrichment and Purity

The degree and placement of deuterium labeling directly impacts mass spectrometric resolution and potential isotopic interference. 1,3-Diolein-d66 provides a +66 Da mass shift, which ensures baseline resolution from the unlabeled analyte (M) and avoids overlap with the M+2 or M+4 isotopic peaks of endogenous 1,3-diolein, a critical requirement for low-abundance quantification [1]. In contrast, a lightly labeled comparator like 1,2-diolein-d5, with only a +5 Da shift, can suffer from spectral overlap with the natural 13C isotopic envelope of the analyte, especially at higher concentrations, thereby reducing the linear dynamic range and accuracy of the assay [2].

Isotopic Purity & Enrichment
Specification review
Chemical purity ≥99%
Isotopic enrichment >98%
Supports lot-to-lot consistency and method reproducibility
Verify per certificate of analysis
Lipidomics Mass Spectrometry Quantitative Analysis

Co-elution and MS Differentiation

The quantitative reliability of an internal standard is directly tied to its chemical and isotopic purity. 1,3-Diolein-d66 is consistently supplied with a purity of ≥98% and isotopic enrichment >98%, as verified by HPLC and MS . In procurement, this is a critical differentiator from general unlabeled 1,3-diolein, which is often sold as a mixture of 1,3- and 1,2-isomers . The use of such an isomeric mixture as an internal standard would confound quantification, as the ratio of isomers may not be stable or defined, leading to irreproducible recovery and ionization efficiencies for the specific 1,3-diolein target.

Co-elution & MS Separation
Class-level inference
~66 Da mass shift from unlabeled 1,3-diolein; co-elution expected under reversed-phase conditions
Enables unambiguous analyte-ISTD resolution with shared matrix effects
Retention behavior relative to 1,2-diolein is method-dependent
Analytical Chemistry Quality Control Internal Standards

Validated Reliability in Complex Matrices

Regiospecificity is a key determinant of biological activity and analytical performance. For applications involving diglyceride acyltransferase (DGAT) or lipases, the 1,3-regioisomer exhibits distinct kinetic properties compared to the 1,2-isomer. For instance, the apparent Km value for 1,3-diolein with solubilized DGAT from Mycobacterium smegmatis is approximately 14 µM, whereas the 1,2-isomer shows a different affinity [1]. Consequently, 1,3-diolein-d66 is the only appropriate internal standard for accurately quantifying the turnover and metabolic fate of endogenous 1,3-diolein in these specific enzymatic contexts. Using a 1,2-diolein-d5 standard in such an assay would not correct for differential substrate affinity or conversion rates, leading to erroneous kinetic parameter calculations.

Matrix Robustness
Cross-study comparable
Without ISTD: precision 3.8–14.7% CV, accuracy 85.2–114.9% bias (mouse feces LC-ESI/MS)
Deuterated ISTD supports matrix-effect correction and method validation
Validate in target matrix and analytical system
Enzymology Lipid Metabolism Drug Discovery

Chromatographic Co-Elution and Matrix Effect Correction

A critical requirement for an internal standard is its ability to co-elute with the analyte to correct for matrix-induced ion suppression or enhancement. Deuterated internal standards with extensive labeling (d66) are designed to have negligible chromatographic isotope effects, ensuring near-perfect co-elution with the unlabeled 1,3-diolein [1]. This corrects for variable matrix effects across a sample batch, which can otherwise cause quantification errors exceeding 50% [2]. While 13C-labeled internal standards are also effective, they are significantly more expensive to synthesize and procure for complex lipids. 1,3-Diolein-d66 thus offers the optimal balance of analytical performance and cost-effectiveness for high-throughput lipidomics [3].

LC-MS Method Development Bioanalysis Matrix Effects

1,3-Diolein-d66 Applications


Targeted Glycerolipidomics Quantification

In targeted lipidomics workflows aimed at quantifying the specific diacylglycerol species 1,3-diolein, this deuterated standard is essential. By spiking a known quantity of 1,3-diolein-d66 into biological samples prior to lipid extraction, analysts can generate a calibration curve and correct for all sources of variability from sample prep to MS detection [1]. This application is critical for studies investigating the role of DAGs in insulin signaling or as second messengers, where accurate, isoform-specific quantification is paramount .

Metabolic Flux and Tracer Studies

For researchers studying enzymes that act on diacylglycerols, such as diacylglycerol acyltransferase (DGAT) or specific lipases, 1,3-diolein-d66 serves as a precise tracer and internal standard. In DGAT assays, the conversion of 1,3-diolein to triacylglycerol (TAG) can be monitored by spiking the reaction mixture with 1,3-diolein-d66, allowing for exact normalization of the substrate concentration and quantification of the reaction product [2]. This overcomes the limitations of using non-isomeric or unlabeled standards, which would provide inaccurate kinetic measurements.

Reference Standard for Lipid Drug Formulation

In human or animal studies exploring dietary fat absorption and metabolism, 1,3-diolein-d66 can be used as a stable isotope tracer to track the fate of ingested 1,3-diolein. Its distinct mass allows it to be differentiated from endogenous lipids in plasma or tissue samples using LC-MS [3]. This application provides a quantitative advantage over using 13C-labeled tracers, as the deuterium label in 1,3-diolein-d66 can be more cost-effective while providing sufficient mass resolution for routine analysis.

Method Validation in Bioanalytical and Pharmaceutical R&D

Regulated bioanalysis (e.g., for GLP studies) mandates the use of a suitable internal standard to meet stringent accuracy and precision criteria (±15-20% for non-LLOQ samples). 1,3-Diolein-d66 fulfills the requirement for a stable isotope-labeled analog of the analyte, thereby simplifying method validation [4]. Its high purity and defined isotopic enrichment support the development of robust, reproducible LC-MS/MS methods for quantifying 1,3-diolein as a potential biomarker or for assessing the impact of drug candidates on lipid metabolism.

Application
Selection Property
Validation Focus
Targeted glycerolipidomics quantification
Stable isotope-labeled ISTD co-elution
Matrix-effect correction and ion suppression assessment
Metabolic flux and tracer studies
Deuterium-labeled diglyceride tracer
Isotopic enrichment stability and turnover measurement
Lipid-based formulation analytical method development
Reference standard for diglyceride profiling
Impurity and stability-indicating method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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